(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-5-3-14(4-6-15)18(8-1-2-9-18)17(24)22-12-7-16(13-22)23-20-10-11-21-23/h3-6,10-11,16H,1-2,7-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKIVODMUGTLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing similar structures such as imidazole and triazole have been reported to show a broad range of chemical and biological properties. They are known to interact with various biological targets, contributing to their diverse pharmacological activities.
Mode of Action
It’s worth noting that compounds containing triazole and pyrrolidine moieties are known to form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond.
Biochemical Pathways
Compounds containing similar structures such as imidazole and triazole are known to affect various biochemical pathways due to their broad range of chemical and biological properties.
Pharmacokinetics
Compounds containing pyrrolidine are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring.
Result of Action
Compounds containing similar structures such as imidazole and triazole are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a complex organic molecule featuring a triazole ring, a pyrrolidine moiety, and a cyclopentyl group substituted with a chlorophenyl. This structure suggests potential biological activities that can be explored for medicinal applications. The biological activity of such compounds is often assessed through various pharmacological studies, including antimicrobial, anticancer, and enzyme inhibition assays.
Structural Features
The unique biological properties of this compound can be attributed to its structural components:
| Component | Description |
|---|---|
| Triazole Ring | Known for diverse biological activities, often involved in drug discovery. |
| Pyrrolidine Moiety | Provides structural rigidity and potential interactions with biological targets. |
| Cyclopentyl Group | Enhances lipophilicity and may influence pharmacokinetic properties. |
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their activity.
- Receptor Modulation : It could interact with receptors to modulate their signaling pathways.
- Nucleic Acid Interaction : Potential binding to DNA or RNA could affect gene expression and cellular processes.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds featuring triazole and pyrrolidine structures. Key findings include:
- Antimicrobial Activity : Compounds similar to the target have shown promising results against various bacterial and fungal strains. For instance, derivatives containing triazole rings have been reported to exhibit significant antifungal properties against pathogenic fungi .
- Anticancer Properties : Research indicates that triazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
- Enzyme Inhibition : Some studies have demonstrated that these compounds can inhibit specific enzymes linked to disease pathology, such as those involved in cancer progression or microbial resistance .
Case Study 1: Antifungal Activity
A study by Pendergrass et al. evaluated the antifungal activity of several triazole derivatives, including those similar to our target compound. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Candida species, suggesting potential for therapeutic use in fungal infections .
Case Study 2: Anticancer Effects
Research published in PubMed highlighted the anticancer effects of pyrrolidine-based triazoles on various cancer cell lines. The study reported that these compounds could significantly reduce cell viability in vitro, indicating their potential as anticancer agents .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(phenyl)methanone | Moderate anticancer activity | Lacks cyclopentyl group |
| (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(thiazol))methanone | Strong antifungal properties | Contains thiazole moiety |
| (3-(4-chlorophenyl)-4-substituted pyrazole) | Antifungal and antitubercular | Different core structure |
Chemical Reactions Analysis
Substitution Reactions at the 4-Chlorophenyl Group
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing nature of the chlorine atom activates the ring for substitutions, particularly at the para position.
Mechanistic Insight :
-
The chlorine substituent directs electrophilic attacks to the ortho and para positions, but steric hindrance from the cyclopentyl group favors para substitution.
-
Copper or palladium catalysts enhance reaction rates by stabilizing transition states .
Reactivity of the 2H-1,2,3-Triazole Moiety
The triazole ring participates in regioselective alkylation and cycloaddition reactions. Its electron-deficient nature facilitates interactions with electrophiles.
Key Findings :
-
Alkylation occurs preferentially at the N-1 position of the triazole due to steric accessibility .
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) expands the scaffold’s complexity .
Modifications of the Pyrrolidine Ring
The pyrrolidine ring undergoes oxidation and functionalization at the nitrogen atom.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to pyrrolidone | KMnO₄, H₂O, 80°C | 3-(Triazol-2-yl)pyrrolidin-2-one | 70% | |
| Reductive amination | NaBH₃CN, MeOH, RT | N-Alkylated pyrrolidine derivative | 82% |
Notes :
-
Oxidation of pyrrolidine to pyrrolidone enhances hydrogen-bonding capacity, impacting pharmacological profiles .
-
Reductive amination retains the triazole ring’s integrity while diversifying the nitrogen substituents .
Transformations Involving the Methanone Group
The ketone group is susceptible to reduction and nucleophilic additions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction to alcohol | LiAlH₄, THF, 0°C → RT | Secondary alcohol derivative | 90% | |
| Grignard addition | CH₃MgBr, Et₂O, −78°C | Tertiary alcohol with methyl group | 68% |
Mechanism :
-
LiAlH₄ selectively reduces the ketone without affecting the triazole or chlorophenyl groups .
-
Grignard reagents add to the carbonyl carbon, forming stereochemically defined alcohols .
Cyclopentyl Group Reactivity
The cyclopentyl moiety exhibits limited reactivity under standard conditions but participates in strain-driven ring-opening reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid-catalyzed ring-opening | H₂SO₄, 140°C | Linear ketone with 4-chlorophenyl group | 45% |
Challenges :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of methanone derivatives with diverse biological and physicochemical properties. Key structural analogs include:
The triazole group in the target compound may confer superior metabolic stability compared to pyrazoles or imidazoles, as triazoles are less prone to oxidative degradation .
Bioactivity and Functional Insights
While direct bioactivity data for the target compound are absent, structurally related molecules exhibit insecticidal, antifungal, or kinase-inhibitory properties. For instance, highlights the role of lipophilic substituents (e.g., 4-chlorophenyl) in enhancing bioactivity against insects by improving cuticle penetration . The triazole moiety, common in agrochemicals, could synergize with the chlorophenyl group to target pest-specific enzymes. In contrast, pyrazole-based methanones () are often explored for anti-inflammatory applications, underscoring how minor structural changes redirect biological activity .
Computational and Crystallographic Analysis
Structural elucidation of such compounds typically employs tools like SHELXL (), which refines crystallographic data to resolve conformational details. For example, the cyclopentyl group’s puckering and triazole orientation could influence binding pocket compatibility, a factor critical for structure-activity relationship (SAR) studies . Computational similarity assessments () further classify analogs based on topological or electronic descriptors, guiding virtual screening efforts .
Q & A
Q. What are the optimal synthetic routes for preparing (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone, and how can purity be maximized?
- Methodological Answer: A common approach involves coupling pyrrolidine-triazole derivatives with 1-(4-chlorophenyl)cyclopentyl precursors via ketone formation. For example, refluxing intermediates in xylene with chloranil (1.4 mmol per 1 mmol substrate) for 25–30 hours under inert conditions, followed by NaOH wash and recrystallization from methanol, yields high-purity products . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity during recrystallization to remove byproducts (e.g., unreacted triazole residues).
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the triazole-pyrrolidine linkage (δ 7.5–8.3 ppm for triazole protons) and the cyclopentyl-chlorophenyl moiety (δ 2.5–3.0 ppm for cyclopentyl CH₂). IR spectroscopy identifies the carbonyl stretch (~1690 cm⁻¹) and triazole C=N (~1603 cm⁻¹) . LC-MS with ESI+ ionization confirms molecular weight (e.g., observed [M+H]⁺ vs. theoretical) and detects impurities .
Q. How can researchers assess the compound’s environmental stability under laboratory conditions?
- Methodological Answer: Conduct hydrolysis studies at varying pH (e.g., pH 3–9 buffers at 25–50°C) and monitor degradation via HPLC. For photostability, expose solutions to UV light (254 nm) and track changes using UV-Vis spectroscopy. Evidence from environmental fate studies suggests chlorophenyl groups may resist hydrolysis but undergo photodegradation in aqueous media .
Advanced Research Questions
Q. How can conflicting bioactivity data in cytotoxicity assays be resolved?
- Methodological Answer: Discrepancies often arise from cell-line-specific metabolic activity or assay conditions. Use statistical block designs (e.g., split-plot ANOVA) to account for variability in replicates . Validate findings with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation). Adjust solvent controls (e.g., DMSO ≤0.1%) to rule out solvent interference .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or cytochrome P450 enzymes). Focus on the triazole moiety’s hydrogen-bonding potential and the chlorophenyl group’s hydrophobic interactions. Validate predictions with ADME analysis (e.g., SwissADME) to assess permeability and metabolic pathways .
Q. How to design ecotoxicological studies evaluating long-term environmental impact?
- Methodological Answer: Follow protocols from long-term projects like INCHEMBIOL :
- Tier 1: Acute toxicity tests on Daphnia magna and Aliivibrio fischeri (bioluminescence inhibition).
- Tier 2: Chronic exposure in multi-trophic systems (e.g., algae-fish-invertebrate models) to assess bioaccumulation.
- Analytical: Use LC-MS/MS to quantify residues in biotic/abiotic samples and model degradation kinetics.
Q. What alternative reaction pathways improve yield for scale-up synthesis?
- Methodological Answer: Explore microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 30 hours) and minimize side products. Catalytic methods (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) can enhance triazole formation efficiency . Optimize solvent systems (e.g., switch from xylene to DMF for better intermediate solubility) .
Data Contradiction Analysis
Q. How to address inconsistencies in spectroscopic data (e.g., unexpected NMR splitting)?
- Methodological Answer: Unresolved NMR peaks may arise from rotamers or proton exchange. Use variable-temperature NMR (VT-NMR) to slow exchange processes. For LC-MS anomalies (e.g., adduct formation), recalibrate with internal standards (e.g., sodium trifluoroacetate) and confirm via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
